molecular formula C6H5NO2 B112166 3-Hydroxypyridine-4-carboxaldehyde CAS No. 1849-54-3

3-Hydroxypyridine-4-carboxaldehyde

Cat. No. B112166
CAS RN: 1849-54-3
M. Wt: 123.11 g/mol
InChI Key: NVLPDIRQWJSXLZ-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-4-carboxaldehyde is an organic compound that is a derivative of pyridine, with hydroxyl and aldehyde substituents . It is used for R&D purposes .


Synthesis Analysis

3-Hydroxypyridine-4-carboxaldehyde was first prepared in 1958 by oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide . Alternative syntheses have also been reported .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine-4-carboxaldehyde has been optimized using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The molecular electrostatic potential (MEP) was computed using the same level of theory .


Chemical Reactions Analysis

3-Hydroxypyridine-4-carboxaldehyde exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation . It can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypyridine-4-carboxaldehyde have been studied using spectroscopic data and statistical methods .

Scientific Research Applications

Anticancer Research

3-Hydroxypyridine-4-carboxaldehyde: has shown potential in anticancer studies. It forms complexes with other compounds, such as thiosemicarbazones, which have been investigated for their antiproliferative activity against various cancer cell lines . These complexes target the MAPK superfamily signaling pathway, which is crucial in cell proliferation and survival, making them promising candidates for cancer therapy.

Biochemical Studies

In biochemistry, 3-Hydroxypyridine-4-carboxaldehyde serves as an analogue of vitamin B6 and has been used in mechanistic studies of enzymes that utilize pyridoxal 5′-phosphate . Its ability to form Schiff’s bases with amino acids allows researchers to study reaction kinetics and gain insights into enzyme mechanisms.

Pharmacological Applications

Pharmacologically, this compound’s derivatives exhibit green fluorescence, which is useful in drug discovery for tracking and visualization purposes . Its low molecular weight and fluorescent properties make it an excellent candidate for developing new diagnostic tools and therapeutic agents.

Organic Synthesis

In organic synthesis, 3-Hydroxypyridine-4-carboxaldehyde is valuable for its structural and energetic properties. It can be used to synthesize various pyridine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Analytical Chemistry

Analytically, the compound’s derivatives can be used as standards or reagents in chemical analyses. Its well-characterized spectroscopic properties aid in the identification and quantification of substances .

Environmental Science

In environmental science, 3-Hydroxypyridine-4-carboxaldehyde may be used to study the degradation products of pyridine-based compounds. Understanding its behavior and breakdown can help assess the environmental impact of related chemicals .

Industrial Applications

Industrially, this compound is available in high purity forms for use in various chemical processes. It can be employed in the synthesis of materials for electronics and other high-tech industries .

Fluorescent Dye Development

Due to its fluorescent properties, 3-Hydroxypyridine-4-carboxaldehyde is also explored for developing new fluorescent dyes. These dyes have applications ranging from biological imaging to the creation of luminescent materials .

Safety And Hazards

3-Hydroxypyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

3-hydroxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPDIRQWJSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171673
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyridine-4-carboxaldehyde

CAS RN

1849-54-3
Record name 3-Hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-formylpyridine
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Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1849-54-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the reaction kinetics of 3-Hydroxypyridine-4-carboxaldehyde with amino acids like alanine and histamine?

A1: Research on the reaction kinetics of 3-Hydroxypyridine-4-carboxaldehyde with amino acids provides valuable insights into the formation mechanisms and stability of aldimine species. [, ] These aldimines are important intermediates in various biological processes and understanding their formation can help researchers design and develop new drugs or optimize existing ones. For example, the study focusing on the reaction with alanine investigates the rate constants for base-catalyzed reactions, shedding light on the influence of pH and different bases on aldimine formation. [] This knowledge is crucial for understanding the behavior of 3-Hydroxypyridine-4-carboxaldehyde in biological systems where pH and the presence of various molecules can significantly influence its reactivity.

Q2: Why is the synthesis of 3-Hydroxypyridine-4-carboxaldehyde considered important in the context of vitamin B6 research?

A2: 3-Hydroxypyridine-4-carboxaldehyde is considered a vitamin B6 analog. [, ] This means it shares structural similarities with vitamin B6 and may exhibit similar biological activities. Researchers are interested in exploring improved synthesis methods for 3-Hydroxypyridine-4-carboxaldehyde [] because it offers a platform to study structure-activity relationships related to vitamin B6. By modifying the structure of this analog and observing the changes in its properties and biological effects, researchers can gain a deeper understanding of the specific structural features essential for vitamin B6 activity. This knowledge can potentially lead to the development of novel vitamin B6 derivatives with enhanced therapeutic potential or a better understanding of vitamin B6 deficiency-related diseases.

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